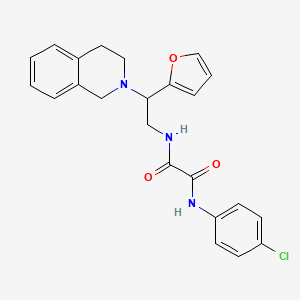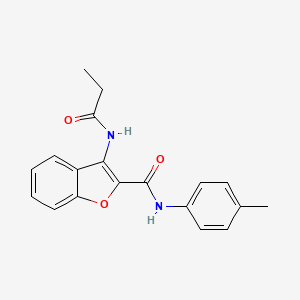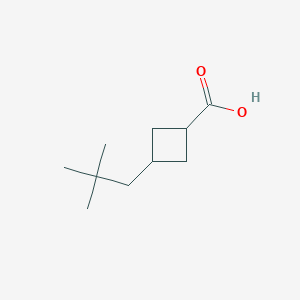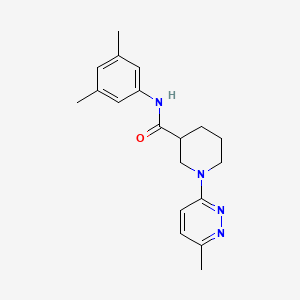![molecular formula C24H17BrO5 B2718352 Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate CAS No. 610762-84-0](/img/no-structure.png)
Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate is a useful research compound. Its molecular formula is C24H17BrO5 and its molecular weight is 465.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Studies
A series of biphenyl ester derivatives, including compounds similar in structure to Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate, were synthesized for their potential as tyrosinase inhibitors. These compounds were analyzed through crystallographic and spectral analysis, with several exhibiting significant anti-tyrosinase activities comparable to the standard inhibitor kojic acid. Molecular docking studies further confirmed the inhibitory effects, revealing primary and secondary binding sites crucial for their activity (Kwong et al., 2017).
Advanced Synthesis Techniques
Research into the synthesis of complex molecular structures has led to the development of efficient methods for coupling reactions, such as the Suzuki–Miyaura coupling. This has been applied for the selective synthesis of benzyl biphenyls, where compounds like this compound could be synthesized under mild conditions, showing the versatility of these methods in creating pharmacologically relevant molecules (Ohsumi & Nishiwaki, 2017).
Photoluminescence and Metal-Organic Frameworks
A new carboxylic acid ligand was designed for constructing novel metal-organic framework materials, showcasing the potential for compounds like this compound to contribute to the development of materials with unique properties, such as photoluminescence. This highlights the broader applicability of such compounds beyond biological activities, extending to materials science and engineering (Lv et al., 2015).
Catalytic Applications and Mechanistic Insights
The catalytic properties of palladium complexes were explored in the carbonylation of benzyl alcohol and its analogs, including those structurally related to this compound. This research provides insights into the mechanistic aspects of catalysis and highlights the potential for these compounds in synthetic organic chemistry, offering pathways to synthesize complex molecules efficiently (Lin & Yamamoto, 1998).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate involves the reaction of 4-bromophenyl-2-hydroxybenzoate with benzyl 2-bromoacetate in the presence of a base to form the intermediate benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate.", "Starting Materials": [ "4-bromophenyl-2-hydroxybenzoate", "benzyl 2-bromoacetate", "base" ], "Reaction": [ "Step 1: Dissolve 4-bromophenyl-2-hydroxybenzoate and benzyl 2-bromoacetate in a suitable solvent.", "Step 2: Add a base such as potassium carbonate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography to obtain Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate." ] } | |
CAS-Nummer |
610762-84-0 |
Molekularformel |
C24H17BrO5 |
Molekulargewicht |
465.299 |
IUPAC-Name |
benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C24H17BrO5/c25-18-8-6-17(7-9-18)21-14-29-22-12-19(10-11-20(22)24(21)27)28-15-23(26)30-13-16-4-2-1-3-5-16/h1-12,14H,13,15H2 |
InChI-Schlüssel |
POXHVAKVMLDWLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2718271.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2718274.png)
![3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(4-methylphenyl)thiourea](/img/structure/B2718275.png)

![N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B2718279.png)
![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide](/img/structure/B2718287.png)
![[2-(ethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718288.png)
![2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2718289.png)
![3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide](/img/structure/B2718291.png)
